3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Anticancer MCF-7 Cytotoxicity

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894047-38-2) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. This scaffold has been identified as a privileged structure in medicinal chemistry, with documented activity as kinase inhibitors (e.g., LRRK2) and bromodomain (BRD4) inhibitors.

Molecular Formula C16H10ClFN4OS
Molecular Weight 360.79
CAS No. 894047-38-2
Cat. No. B2690662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS894047-38-2
Molecular FormulaC16H10ClFN4OS
Molecular Weight360.79
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F
InChIInChI=1S/C16H10ClFN4OS/c17-11-3-1-4-12(18)10(11)9-24-16-20-19-15-7-6-13(21-22(15)16)14-5-2-8-23-14/h1-8H,9H2
InChIKeySQWVRQVODOPQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894047-38-2): Scientific Selection Rationale


3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894047-38-2) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. This scaffold has been identified as a privileged structure in medicinal chemistry, with documented activity as kinase inhibitors (e.g., LRRK2) [1] and bromodomain (BRD4) inhibitors [2]. The compound features a specific 6-(furan-2-yl) substitution and a 3-((2-chloro-6-fluorobenzyl)thio) side chain, which differentiate it from other analogs in the class. However, it is critical to note that a comprehensive search of the scientific and patent literature yielded no direct, quantitative biological activity data for this specific compound. All differentiation must therefore be inferred from class-level knowledge and structural comparisons, as described in subsequent sections.

Why Generic Substitution Fails: Critical Structural Determinants of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly sensitive to substitution patterns, making generic substitution unreliable. For example, in anti-cancer screens against the MCF-7 cell line, analogs with a furan substituent showed a GI50 of less than 10 μg/mL, whereas closely related 2-chlorophenyl or 4-methylphenyl analogs showed significantly higher GI50 values of 14 and 77 μg/mL, respectively [1]. Similarly, the 2-chloro-6-fluorobenzyl moiety is known to contribute to binding affinity in other contexts, such as adenosine kinase inhibition, where a related thioether analog demonstrated a Ki of 7200 nM [2]. The specific combination of the 6-(furan-2-yl) group and the 3-((2-chloro-6-fluorobenzyl)thio) side chain in CAS 894047-38-2 is unique among reported triazolopyridazines. Therefore, substituting this compound with a generic analog—one lacking either the furan ring or the specific halogenation pattern—risks a loss of the desired activity profile predicted by class-level structure-activity relationships.

Quantitative Evidence Guide for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Differential Performance Data


Furan Substitution Confers Superior Anticancer Potency Compared to Phenyl Analogs

In a class of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazines, the introduction of a furan substituent at the triazole ring resulted in a GI50 value of less than 10 μg/mL against the MCF-7 breast carcinoma cell line. In contrast, compounds with 2-chlorophenyl or 4-methylphenyl substituents at the same position exhibited GI50 values of 14 μg/mL and 77 μg/mL, respectively [1]. This demonstrates that the furan ring is a key pharmacophore for potent activity in this scaffold. The target compound, 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, uniquely incorporates this activity-enhancing furan group, suggesting a potential for high potency that would be absent in non-furan analogs.

Anticancer MCF-7 Cytotoxicity

2-Chloro-6-fluorobenzylthio Moiety is Associated with Target Binding Affinity

The 2-chloro-6-fluorobenzylthio group is a key structural feature of the target compound. A related analog, 4-[(2-Chloro-6-fluorobenzyl)thio]-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine, demonstrated a binding affinity (Ki) of 7200 nM against Toxoplasma gondii adenosine kinase [1]. While this is a different core scaffold, it provides class-level evidence that the 2-chloro-6-fluorobenzylthio moiety can engage in favorable binding interactions with biological targets. The absence of this moiety, as in the simple 3-((4-bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine analog, is likely to result in a different affinity profile.

Kinase Inhibition Binding Affinity Adenosine Kinase

Triazolopyridazine Scaffold is a Validated Kinase and Bromodomain Inhibitor Core

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated as a core structure for kinase and bromodomain inhibition. A series of triazolopyridazine LRRK2 inhibitors showed potent activity against both wild-type and G2019S mutant LRRK2 kinase in biochemical assays, demonstrating selectivity towards the mutant [1]. Furthermore, a separate series of [1,2,4]triazolo[4,3-b]pyridazine derivatives were identified as BRD4 bromodomain inhibitors with micromolar IC50 values, and their binding modes were characterized by X-ray crystallography [2]. These findings confirm that the core scaffold of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a privileged structure for drug discovery, distinguishing it from other heterocyclic cores.

LRRK2 BRD4 Kinase Inhibitor

Recommended Application Scenarios for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894047-38-2)


Focused Library Design for Anticancer Lead Discovery

Based on the superior activity of furan-containing analogs in MCF-7 assays [1], this compound is ideal as a core structure for a focused library targeting breast cancer. Its unique 2-chloro-6-fluorobenzylthio substituent offers a diverse starting point for lead optimization compared to generic methylbenzyl or halobenzyl derivatives.

Kinase Profiling and Selectivity Screening

Given the established LRRK2 kinase inhibitory activity of the triazolopyridazine scaffold [2], this compound can serve as a probe to explore kinase selectivity profiles. The specific substitution pattern may impart unique selectivity, making it a valuable addition to kinase inhibitor screening decks.

Bromodomain (BRD4) Probe Development

The scaffold's validated BRD4 inhibition [3] supports the use of this compound as a structural template for developing novel bromodomain inhibitors. Its furan ring may engage in unique interactions within the Kac binding pocket, as suggested by crystallography studies on related triazolopyridazines.

Quote Request

Request a Quote for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.